Home > Products > Screening Compounds P61176 > [4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone
[4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone -

[4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone

Catalog Number: EVT-5085042
CAS Number:
Molecular Formula: C17H18N6O
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

The following compounds are structurally related to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine due to the presence of the [, , ]triazolo[4,3-b]pyridazine scaffold and variations in the substituents at the 3 and 6 positions.

6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine

Compound Description: This compound was synthesized and characterized using NMR, IR, and mass spectrometry. [] Its structure was confirmed through single crystal X-ray diffraction. [] It crystallizes in the monoclinic system with space group P2 1/c. [] The compound exhibits intermolecular hydrogen bonds, primarily C-H…O and C-H…N, which were analyzed using Hirshfeld surface analysis. [] DFT calculations were performed to compare theoretical and experimental data, revealing chemical reactivity information through HOMO-LUMO energy levels and other quantum chemical parameters. [] Molecular docking studies were performed to investigate its antioxidant activity. []

Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. [] The differences lie in the substituents at the 3 and 6 positions: a chloromethyl(4-methylphenoxy) group at position 3 and a chlorine atom at position 6, compared to the 4-benzoyl-piperazinyl group at position 8 and a methyl group at position 6 in the target compound.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives

Compound Description: These novel derivatives were synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline. [] They were evaluated for their antimicrobial activities, exhibiting good to moderate activity against various microorganisms. []

Relevance: These derivatives are structurally related to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine by the common [, , ]triazolo[4,3-b]pyridazine core and a methyl substituent at the 6 position. [] They differ in the presence of a benzamide or sulphonamide moiety attached to the phenyl ring at the 3 position, whereas the target compound has a 4-benzoyl-piperazinyl substituent at the 8 position.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Compound Description: This compound is a highly selective inhibitor of the receptor tyrosine kinase c-Met, discovered through structure-based drug design. [] While highly selective for c-Met, it exhibited broad off-target inhibition of the phosphodiesterase (PDE) family. [] This PDE inhibition was linked to cardiovascular issues in rats, leading to its termination as a preclinical candidate. []

Relevance: This compound and 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine belong to the same class of [, , ]triazolo[4,3-b]pyridazine derivatives. [] They share the core structure but differ in the substituents at the 3 and 6 positions. PF-04254644 has a quinoline ring attached to an ethyl group at position 3 and a 1-methyl-1H-pyrazol-4-yl group at position 6, while the target compound has a 4-benzoyl-piperazinyl group at position 8 and a methyl group at position 6.

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

Compound Description: This compound is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor. [] It demonstrated improvements in solubility and addressed liabilities associated with metabolism and hERG inhibition compared to its predecessor compound 6 in the same study. []

Relevance: While this compound features a 1,2,4-triazolo[4,3-a]pyridine core, it highlights the exploration of piperazine substituents for modulating activity at various receptors, similar to the piperazine moiety in 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. [] This suggests that modifications to the piperazine ring system could be explored to optimize the activity of the target compound.

8-Amino-3-β-D-ribofuranosyl-1,2,4-triazolo[4,3-b]pyridazine (formycin congener)

Compound Description: This compound is a formycin A congener, synthesized through a multistep process involving dehydrative coupling, thermal ring closure, dehalogenation, and debenzoylation reactions. [] It was evaluated for antitumor and antiviral activity in cell culture but did not exhibit significant effects. []

Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. [] The major difference lies in the presence of a β-D-ribofuranosyl group at position 3 and an amino group at position 8, compared to the 4-benzoyl-piperazinyl group at position 8 and a methyl group at position 6 in the target compound.

4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine derivatives

Compound Description: These novel compounds were designed and synthesized as potential BRD4 inhibitors. [] One derivative, compound 15h, showed potent inhibition of BRD4-BD1 and effectively suppressed the proliferation of MV4-11 cells. []

Relevance: While these compounds feature a pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepine core, they highlight the potential of designing fused heterocycles containing the triazolopyridazine moiety for specific biological activities. [] This provides a valuable insight for exploring similar structural modifications to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine to potentially enhance its activity or target different biological pathways.

Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. [] The key structural difference lies in the attachment of the triazolopyridazine ring system to a benzo[b][1,4]oxazine moiety at the 6 position, while the target compound has a 4-benzoyl-piperazinyl substituent at the 8 position and a methyl group at the 6 position.

5-phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Compound Description: This compound was synthesized through a multistep sequence involving homolytic benzoylation and subsequent modifications of 5-bromopyrimidine. [] It was evaluated for its anticonvulsant activity. []

Relevance: This compound demonstrates the incorporation of the [, , ]triazolo[4,3-a]pyridazine motif into a larger fused heterocyclic system, a pyrimidodiazepine. [] While it differs significantly from 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine in its overall structure, it highlights the potential of the triazolopyridazine core for developing compounds with diverse biological activities.

[1,2,4]triazolo[4,3-β][1,2,4]triazole nucleoside analogs

Compound Description: These novel nucleoside analogs were synthesized through ribosylation of 3-amino-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole. [] They were evaluated for antiviral activity but did not show promising results. []

Relevance: Although these compounds feature a [, , ]triazolo[4,3-β][1,2,4]triazole core, which differs from the [, , ]triazolo[4,3-b]pyridazine core in 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, they highlight the possibility of utilizing the triazole ring system for developing bioactive molecules. [] This information could be valuable for exploring modifications to the target compound by introducing a triazole moiety.

8-(Substituted-2,4-dithiabiureto)-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines

Compound Description: These compounds were synthesized by reacting 8-thiocarbamido-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with various isothiocyanates. [] Their structures were confirmed based on chemical characteristics, elemental analysis, and spectral studies. []

Relevance: These compounds, featuring a [, , ]triazolo[4,3-a][1,4]benzodiazepine core, are structurally related to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine through the incorporation of the triazolopyridazine unit within a larger fused heterocyclic system. [] This connection underscores the adaptability of the triazolopyridazine scaffold for building diverse chemical structures with potential biological activities.

N,N′-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine (RL142)

Compound Description: This compound is an anti-inflammatory agent. [] Its crystal structure shows a boat conformation of the diazepine ring and a pseudo mirror plane through atom C4. [] The triazole ring and the mean plane of the pyridazine ring are not coplanar. []

Relevance: This compound shares the [, , ]triazolo[4,3-a][1,5]benzodiazepine core with 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, demonstrating the structural diversity achievable by incorporating the triazolopyridazine unit into larger fused heterocyclic frameworks. [] This structural similarity highlights the potential for manipulating the target compound's structure to explore its anti-inflammatory properties.

Substituted [, , ]triazolo[4,3-a]pyridines

Compound Description: These compounds are described as antagonists of adenosine A2A receptors. [] They feature a variety of substituents, including those with aminocarbonyl, acylamino, and ureido groups. [] The invention focuses on their potential therapeutic application, particularly for neurological and cardiovascular disorders. []

Relevance: Although these compounds have a [, , ]triazolo[4,3-a]pyridine core, they are relevant to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine due to the shared presence of the triazole ring system. [] This emphasizes the potential of exploring different triazole-containing heterocycles as a strategy for developing compounds with specific pharmacological activities, including those targeting adenosine receptors.

Indolo-triazolo-pyridazinethiones and 2,3-bis((5,6-dihydro-14H-indolo[2,3-d]-6-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3ylsulfanyl)methyl)quinoxalines

Compound Description: These novel heterocyclic systems were synthesized by linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline. [] The synthesis involved the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes, resulting in either Schiff bases or cyclized indolo-triazolo-pyridazinethiones depending on the reaction conditions. []

Relevance: These compounds, particularly the indolo-triazolo-pyridazinethiones, are directly related to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine by sharing the central [, , ]triazolo[4,3-b]pyridazine core. [] The presence of indole and quinoxaline moieties in these compounds highlights the possibility of expanding the structural complexity of the target compound through the addition of fused aromatic rings. This could lead to the development of derivatives with enhanced properties or novel biological activities.

6-benzyloxy-7,8-dihydro-8-phenyl-3-trifluoromethyl-s-triazolo(4,3-b)pyridazine (1) and 5-benzyl-5,6,7,8-tetrahydro-8-phenyl-3-trifluoromethyl-s-triazolo(4,3-b)pyridazin-6-one (2)

Compound Description: These isomeric compounds, differing in the bonding at N5 and the pyridazine ring conformation, were structurally characterized. [] Both compounds exhibit a puckered, partially hydrogenated six-membered ring: a half-chair shape in compound (1) and a twist-boat shape in compound (2). []

Relevance: These compounds are structurally related to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine by sharing the core [, , ]triazolo[4,3-b]pyridazine scaffold. [] The differences are found in the substituents at the 3 and 6 positions. Compounds (1) and (2) have a trifluoromethyl group at position 3 and either a benzyloxy group or a benzyl group and an oxo group at position 6, respectively, while the target compound has a 4-benzoyl-piperazinyl group at position 8 and a methyl group at position 6.

3-methyl-5-oxo-5H-7-phenylthiazolo[3,2-a]pyrimidine-6-carboxamide and related pyrimidine derivatives

Compound Description: These compounds, including thiazolo[3,2-a]-, triazolo[4,3-a]pyrimidines, and pyrimido[2,1-c]triazine derivatives, were synthesized from 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. [] They were explored for their potential medicinal activities, building on the known diverse pharmacological properties of pyrimidine derivatives. []

Relevance: While these compounds do not contain the [, , ]triazolo[4,3-b]pyridazine core of 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, their synthesis and investigation of medicinal properties can provide valuable insights for exploring modifications to the target compound. [] Particularly, the introduction of sulfur-containing heterocycles, like thiazole and thiadiazine, could be considered for potential bioactivity enhancement.

1,2,4-triazolo[4,3-a][1,4]benzodiazepines and related compounds

Compound Description: These compounds, encompassing thiazolo[3,2-a]-, triazolo[4,3-a]pyrimidines, and pyrimido[2,1-c]triazine derivatives, were synthesized from 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. [] They were explored for their potential medicinal activities, building on the known diverse pharmacological properties of pyrimidine derivatives. []

Relevance: While these compounds do not contain the [, , ]triazolo[4,3-b]pyridazine core of 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, their synthesis and investigation of medicinal properties can provide valuable insights for exploring modifications to the target compound. [] Particularly, the introduction of sulfur-containing heterocycles, like thiazole and thiadiazine, could be considered for potential bioactivity enhancement.

3-Functionalized 1,2,4-triazolo[4,3-b]pyridazines

Compound Description: This class of compounds was synthesized using 3-hydrazinopyridazines as building blocks. [] The synthetic strategy involved condensation with functionalized aldehydes and enamino analogs followed by oxidative cyclization of the resulting hydrazones. [] This approach allowed for the introduction of a range of functional groups, including alanine, polyols, C-nucleosides, and terpenes, onto the triazolopyridazine scaffold. []

Relevance: This class of compounds is directly related to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine due to the shared [, , ]triazolo[4,3-b]pyridazine core. [] The diverse array of functional groups incorporated into these compounds demonstrates the potential for modifying the target compound at different positions to create analogs with potentially improved pharmacological properties or novel biological activities.

Relevance: SR95195 is closely related to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, sharing the core [, , ]triazolo[4,3-b]pyridazine structure. [] The key difference lies in the position of the phenyl substituent. SR95195 has the phenyl group at position 7, while the target compound has it incorporated into the 4-benzoyl-piperazinyl substituent at position 8. This positional difference highlights the impact of subtle structural changes on the pharmacological profile of triazolopyridazine derivatives, suggesting that similar modifications to the target compound could be explored to modulate its activity.

1-hydrazinopyridazino[4,5-b]quinoxaline (10), tetrazolo[4,3-b]pyridazino[4,5-b]quinoxaline (11), and 1,2,4-triazolo[4,3-b]pyridazino[4,5-b]quinoxalines (13)

Compound Description: These compounds, containing fused pyridazinoquinoxaline systems, were synthesized from 2-ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide. [] Compound 10 exhibited antihypertensive activity in rats. []

Relevance: These compounds are structurally related to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine through the presence of the pyridazine ring system, which is fused to a quinoxaline moiety in these examples. [] This structural similarity suggests that exploring the fusion of the pyridazine ring in the target compound with other heterocycles, like quinoxaline, could lead to the discovery of novel derivatives with interesting biological activities, potentially including antihypertensive properties.

3-(2-arylethyl)-5-hydroxy-5-methyl-2(5H)-furanones (4), pyridazin-3-ones (7), s-triazolo[4,3-b]pyridazin-3-ones (12), tetrazolo[1,5-b]pyridazines (15), and 3-benzyl-6-phenyl-8-(2-phenylethyl)-s-triazolo[4,3-b]pyridazine (13)

Compound Description: These compounds were synthesized via a series of reactions starting from 2-(2-arylethyl)-2-hydroxy-4-oxopentanoic acids. [] The key transformations involved dehydration, reaction with hydrazine, and subsequent reactions with semicarbazide, sodium azide, and phenylacetylhydrazine to form the respective heterocyclic systems. []

Relevance: This series of compounds demonstrates the versatility of the pyridazine ring system as a building block for creating diverse heterocyclic structures. [] The presence of the s-triazolo[4,3-b]pyridazine moiety in compounds 12 and 13 directly links them to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. These examples highlight the potential for exploring modifications to the target compound by introducing various substituents at different positions of the triazolopyridazine core to modulate its properties and explore new biological activities.

3-Amino-2-R-7-(R′-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

Compound Description: These thienopyrimidine derivatives were synthesized by reacting 3-amino-4-(R-phenyl)-thiophene-2-carboxylic acid hydrazides with aliphatic carboxylic acids. [] The compounds were further modified by reacting the primary amino group at the 3 position with various reagents, including acyl chlorides, methanesulfonyl chloride, isocyanates, isothiocyanates, and 2,5-dimethoxytetrahydrofurane. [] These modifications aimed to explore the reactivity of the amino group and potentially enhance the biological activity of the compounds. [] Preliminary pharmacological studies revealed that the compound 3-amino-2-ethyl-7-(2-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one exhibited promising antidiabetic activity. []

Relevance: While these compounds feature a thienopyrimidine core, their structural similarity to 8-(4-benzoyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine lies in the presence of a six-membered heterocyclic ring system with nitrogen substituents. [] The demonstrated antidiabetic activity of one of the thienopyrimidine derivatives suggests that incorporating similar structural features, such as an ethyl group at position 2 and a methoxy group on the phenyl substituent, into the target compound could potentially lead to the discovery of new analogs with antidiabetic properties.

Properties

Product Name

[4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone

IUPAC Name

[4-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H18N6O/c1-13-11-15(16-19-18-12-23(16)20-13)21-7-9-22(10-8-21)17(24)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3

InChI Key

OHBZFQDJDZNGET-UHFFFAOYSA-N

SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.